

Apoptosis Induction by ONC201 in H3 K27M-Mutant Cells: A Technical Guide

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Abstract

Diffuse Midline Glioma (DMG) characterized by the H3 K27M mutation is an aggressive and lethal central nervous system malignancy with no effective systemic therapies beyond radiation. The small molecule imipridone, ONC201 (dordaviprone), has emerged as a promising therapeutic agent, demonstrating durable clinical benefit in this patient population. This technical guide provides an in-depth overview of the molecular mechanisms underpinning ONC201-induced apoptosis in H3 K27M-mutant cells. We detail the core signaling pathways, present quantitative preclinical and clinical data, and provide comprehensive protocols for key experimental assays. ONC201 exerts its anti-tumor effects through a multi-pronged mechanism, primarily involving antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial protease ClpP. These initial actions converge to activate the Integrated Stress Response (ISR), leading to the upregulation of pro-apoptotic factors and subsequent cell death. This guide serves as a resource for researchers investigating H3 K27M-mutant glioma and developing novel therapeutics based on these pathways.

Core Mechanism of Action of ONC201

ONC201's efficacy in H3 K27M-mutant cells stems from its dual-targeting capability, which initiates a cascade of cellular stress leading to programmed cell death. The H3 K27M mutation is associated with the overexpression of DRD2, providing a degree of selectivity for this agent.

[\[1\]](#)[\[2\]](#)

The primary mechanisms are:

- **Dopamine Receptor D2/3 (DRD2/3) Antagonism:** ONC201 is a selective antagonist of DRD2 and DRD3.[\[1\]](#)[\[3\]](#) Antagonism of these receptors in glioma cells leads to the inactivation of downstream pro-survival signaling pathways, including Akt and ERK.[\[3\]](#)[\[4\]](#)
- **Mitochondrial Protease (ClpP) Agonism:** ONC201 allosterically binds to and hyperactivates the mitochondrial caseinolytic protease P (ClpP).[\[5\]](#)[\[6\]](#) This leads to the degradation of mitochondrial proteins, impairs oxidative phosphorylation, disrupts mitochondrial function, and ultimately induces mitochondrial dysfunction-mediated apoptosis.[\[5\]](#)[\[7\]](#)
- **Integrated Stress Response (ISR) Activation:** The cellular stress induced by both DRD2 antagonism and ClpP-mediated mitochondrial dysfunction converges on the activation of the ISR.[\[8\]](#)[\[9\]](#) This is a key event that transcriptionally reprogram's the cell towards apoptosis.
- **Metabolic & Epigenetic Reprogramming:** ONC201 treatment suppresses the Tricarboxylic Acid (TCA) cycle, leading to an increase in the oncometabolite L-2-hydroxyglutarate (L-2HG).[\[5\]](#)[\[10\]](#) L-2HG inhibits histone demethylases, which results in a partial reversal of the global H3K27me3 reduction—the pathognomonic epigenetic signature of these tumors. This epigenetic modulation is associated with the downregulation of cell cycle genes.[\[10\]](#)[\[11\]](#)

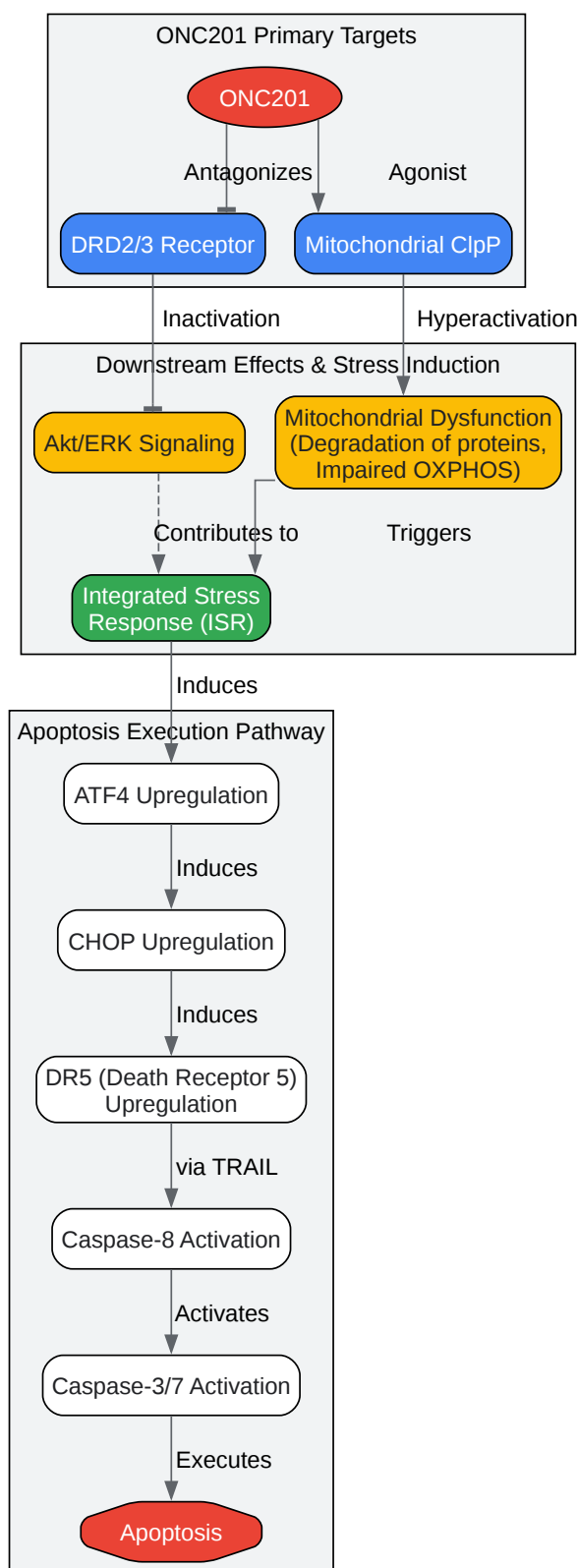
Signaling Pathways in ONC201-Induced Apoptosis

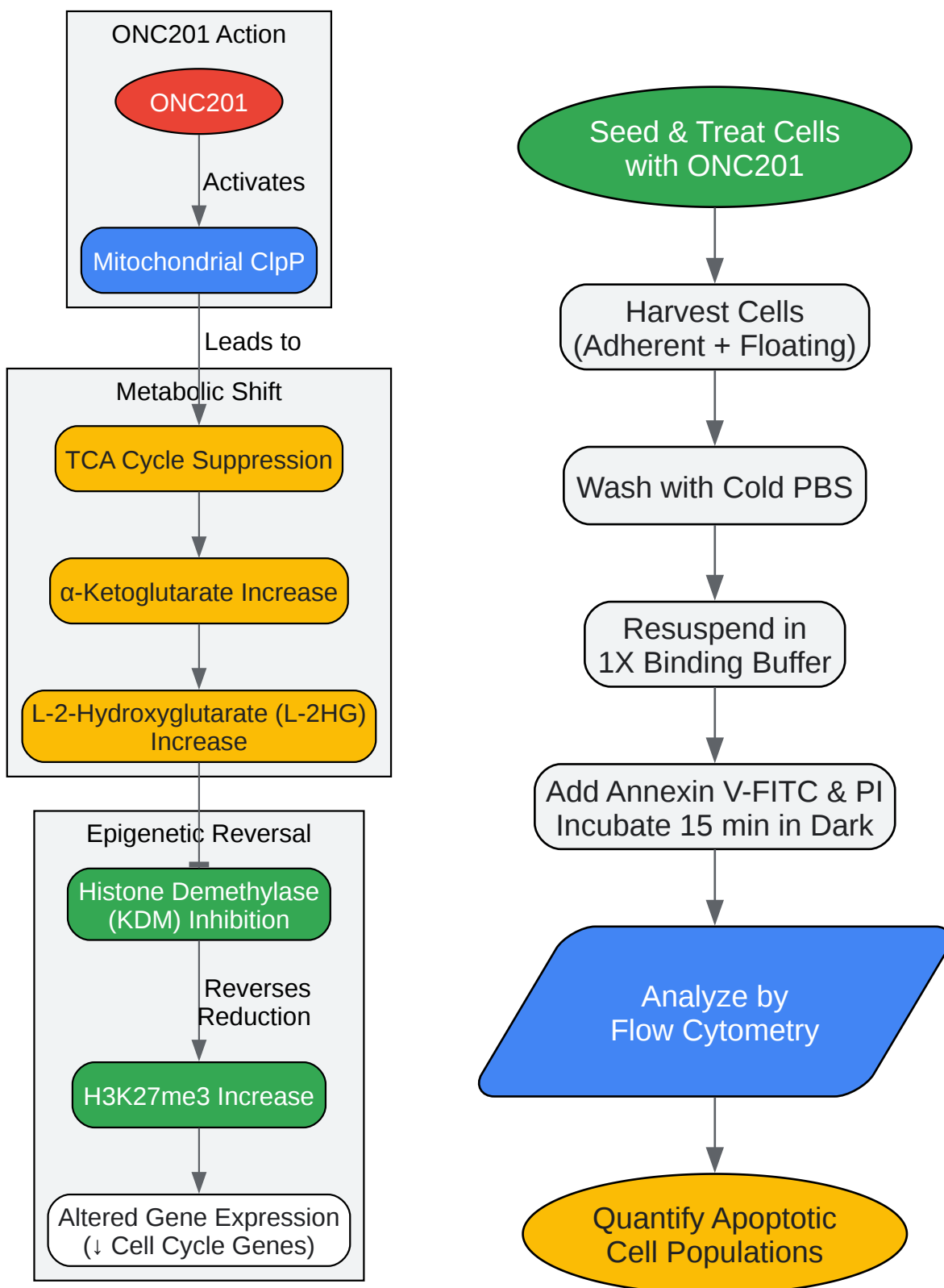
The induction of apoptosis by ONC201 is a well-orchestrated process downstream of its primary actions. The central pathway is the ISR, which culminates in the upregulation of the extrinsic apoptosis pathway mediated by TRAIL and its receptor, DR5.

- **eIF2 α Phosphorylation:** Cellular stress from mitochondrial dysfunction activates specific eIF2 α kinases (HRI and PKR).[\[8\]](#)[\[12\]](#) Phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 α) selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).
- **ATF4/CHOP Axis:** ATF4 is a master transcriptional regulator of the ISR.[\[8\]](#)[\[13\]](#) It promotes the expression of the pro-apoptotic transcription factor C/EBP Homologous Protein (CHOP).[\[8\]](#)[\[12\]](#)

- DR5 Upregulation: The ATF4/CHOP axis directly upregulates the transcription of Death Receptor 5 (DR5), also known as TRAIL-R2.[8][12][14]
- Extrinsic Apoptosis: Increased surface expression of DR5 sensitizes the H3 K27M-mutant cells to apoptosis induced by its ligand, TNF-Related Apoptosis-Inducing Ligand (TRAIL).[14] This ligand-receptor binding leads to the activation of the initiator caspase-8 and subsequently the executioner caspases-3 and -7, culminating in apoptosis.[15]

The following diagrams illustrate these key pathways and relationships.





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